molecular formula C19H18ClN3O2S2 B14129252 (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1170242-77-9

(5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B14129252
CAS No.: 1170242-77-9
M. Wt: 420.0 g/mol
InChI Key: GIKAAHVEHGPVIW-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of thiophene, thiadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Moiety: Starting with a chlorinated thiophene derivative.

    Synthesis of the Thiadiazole Ring: Utilizing a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid.

    Piperidine Introduction: Coupling the thiadiazole intermediate with a piperidine derivative under appropriate conditions.

    Final Coupling: Combining the thiophene and piperidine-thiadiazole intermediates through a carbonylation reaction.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to ensure scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the chlorinated thiophene ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules.

Biology

In biological research, the compound might be investigated for its potential as a pharmacophore, contributing to the development of new drugs or bioactive molecules.

Medicine

Medicinal applications could include exploring its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, given the presence of bioactive moieties.

Industry

Industrial applications might involve its use in the development of advanced materials, such as polymers or electronic components, due to its structural diversity.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
  • (5-Chlorothiophen-2-yl)(4-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Uniqueness

The presence of the 2-methoxyphenyl group in (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone may confer unique electronic and steric properties, potentially enhancing its biological activity or material properties compared to similar compounds.

Properties

CAS No.

1170242-77-9

Molecular Formula

C19H18ClN3O2S2

Molecular Weight

420.0 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C19H18ClN3O2S2/c1-25-14-5-3-2-4-13(14)18-22-21-17(27-18)12-8-10-23(11-9-12)19(24)15-6-7-16(20)26-15/h2-7,12H,8-11H2,1H3

InChI Key

GIKAAHVEHGPVIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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